molecular formula C14H25B B14453169 9-(Hex-1-en-1-yl)-9-borabicyclo[3.3.1]nonane CAS No. 74142-78-2

9-(Hex-1-en-1-yl)-9-borabicyclo[3.3.1]nonane

Cat. No.: B14453169
CAS No.: 74142-78-2
M. Wt: 204.16 g/mol
InChI Key: GEYKMYXKWOQKGC-UHFFFAOYSA-N
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Description

9-(Hex-1-en-1-yl)-9-borabicyclo[3.3.1]nonane is an organoboron compound known for its unique structure and reactivity. This compound is part of the bicyclo[3.3.1]nonane family, which is characterized by a bicyclic framework. The presence of a boron atom in the structure imparts unique chemical properties, making it valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Hex-1-en-1-yl)-9-borabicyclo[3.3.1]nonane typically involves the hydroboration of hex-1-ene using 9-borabicyclo[3.3.1]nonane (9-BBN) as a reagent. The reaction is carried out under mild conditions, often in the presence of a solvent such as tetrahydrofuran (THF). The reaction proceeds smoothly at room temperature, yielding the desired product with high selectivity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

9-(Hex-1-en-1-yl)-9-borabicyclo[3.3.1]nonane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Hydroboration: 9-BBN, THF, room temperature.

    Oxidation: Hydrogen peroxide, basic conditions.

    Substitution: Halogenating agents, such as bromine or chlorine.

Major Products Formed

    Alcohols: Formed through the oxidation of organoboron intermediates.

    Halogenated Compounds: Formed through substitution reactions.

Scientific Research Applications

9-(Hex-1-en-1-yl)-9-borabicyclo[3.3.1]nonane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(Hex-1-en-1-yl)-9-borabicyclo[3.3.1]nonane involves the interaction of the boron atom with various substrates. In hydroboration reactions, the boron atom adds across the double bond of alkenes, forming a stable organoboron intermediate. This intermediate can then undergo further transformations, such as oxidation or substitution, to yield the desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(Hex-1-en-1-yl)-9-borabicyclo[3.3.1]nonane is unique due to the presence of both a boron atom and a hex-1-en-1-yl group. This combination imparts distinct reactivity and makes it valuable in specific chemical transformations, particularly in the formation of organoboron intermediates and their subsequent reactions .

Properties

CAS No.

74142-78-2

Molecular Formula

C14H25B

Molecular Weight

204.16 g/mol

IUPAC Name

9-hex-1-enyl-9-borabicyclo[3.3.1]nonane

InChI

InChI=1S/C14H25B/c1-2-3-4-5-12-15-13-8-6-9-14(15)11-7-10-13/h5,12-14H,2-4,6-11H2,1H3

InChI Key

GEYKMYXKWOQKGC-UHFFFAOYSA-N

Canonical SMILES

B1(C2CCCC1CCC2)C=CCCCC

Origin of Product

United States

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